molecular formula C12H21N B3182530 (R)-1-(Adamantan-1-yl)ethan-1-amine CAS No. 887336-05-2

(R)-1-(Adamantan-1-yl)ethan-1-amine

Cat. No.: B3182530
CAS No.: 887336-05-2
M. Wt: 179.3 g/mol
InChI Key: UBCHPRBFMUDMNC-AAWJQDODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(Adamantan-1-yl)ethan-1-amine is a chiral amine compound featuring an adamantane moiety. Adamantane is a highly stable, diamondoid hydrocarbon structure, which imparts unique properties to the compound. The presence of the chiral center at the ethanamine group makes it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Adamantan-1-yl)ethan-1-amine typically involves the following steps:

    Starting Material: Adamantane is used as the starting material.

    Bromination: Adamantane undergoes bromination to form 1-bromoadamantane.

    Grignard Reaction: 1-bromoadamantane reacts with magnesium to form the Grignard reagent.

    Addition to Ethyl Formate: The Grignard reagent is then added to ethyl formate to form the intermediate.

    Reduction: The intermediate is reduced to form ®-1-(Adamantan-1-yl)ethan-1-amine.

Industrial Production Methods

Industrial production of ®-1-(Adamantan-1-yl)ethan-1-amine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(Adamantan-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert it to secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

®-1-(Adamantan-1-yl)ethan-1-amine is used as a chiral building block in organic synthesis. Its unique structure and chirality make it valuable for the synthesis of complex molecules.

Biology

In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its adamantane moiety provides stability and enhances binding affinity.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its stability and unique structure make it a promising candidate for drug development.

Industry

In the industrial sector, ®-1-(Adamantan-1-yl)ethan-1-amine is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of ®-1-(Adamantan-1-yl)ethan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, while the chiral center allows for specific interactions with target molecules. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanamine: Lacks the chiral center and has different stereochemical properties.

    2-Adamantanamine: Similar structure but different position of the amine group.

    3-Adamantanamine: Another positional isomer with distinct properties.

Uniqueness

®-1-(Adamantan-1-yl)ethan-1-amine is unique due to its chiral center and adamantane moiety. This combination imparts specific stereochemical and stability properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R)-1-(1-adamantyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3/t8-,9?,10?,11?,12?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCHPRBFMUDMNC-AAWJQDODSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Adamantan-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
(R)-1-(Adamantan-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
(R)-1-(Adamantan-1-yl)ethan-1-amine
Reactant of Route 4
(R)-1-(Adamantan-1-yl)ethan-1-amine
Reactant of Route 5
(R)-1-(Adamantan-1-yl)ethan-1-amine
Reactant of Route 6
(R)-1-(Adamantan-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.